REACTION_SMILES
|
[C:39](=[O:40])([OH:41])[O-:42].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][c:10]2[n:11][c:12]([C:19]([F:20])([F:21])[F:22])[n:13][c:14]([OH:18])[c:15]2[CH2:16][CH2:17]1.[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[CH3:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49].[Na+:43].[c:23]1([P:24]([Cl:25])(=[O:26])[Cl:31])[cH:27][cH:28][cH:29][cH:30][cH:32]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][c:10]2[n:11][c:12]([C:19]([F:20])([F:21])[F:22])[n:13][c:14]([Cl:31])[c:15]2[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1nc(C(F)(F)F)nc2c1CCN(Cc1ccccc1)C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)c1nc(Cl)c2c(n1)CN(Cc1ccccc1)CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |